molecular formula C9H8ClNS B1608923 3-[(4-chlorophenyl)thio]propanenitrile CAS No. 5307-86-8

3-[(4-chlorophenyl)thio]propanenitrile

Cat. No.: B1608923
CAS No.: 5307-86-8
M. Wt: 197.69 g/mol
InChI Key: SECQTJKHIJFJCU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)thio]propanenitrile typically involves the reaction of 4-chlorothiophenol with acrylonitrile. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion formed from 4-chlorothiophenol attacks the electrophilic carbon of acrylonitrile, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)thio]propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-chlorophenyl)thio]propanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)thio]propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity may involve inhibition of bacterial enzymes, while its anticancer effects could be related to interference with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-bromophenyl)thio]propanenitrile
  • 3-[(4-methylphenyl)thio]propanenitrile
  • 3-[(4-fluorophenyl)thio]propanenitrile

Uniqueness

Compared to similar compounds, 3-[(4-chlorophenyl)thio]propanenitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can affect the compound’s chemical properties, making it distinct from its analogs with different substituents .

Properties

CAS No.

5307-86-8

Molecular Formula

C9H8ClNS

Molecular Weight

197.69 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanylpropanenitrile

InChI

InChI=1S/C9H8ClNS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,7H2

InChI Key

SECQTJKHIJFJCU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1SCCC#N)Cl

Canonical SMILES

C1=CC(=CC=C1SCCC#N)Cl

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 ml of β-chloropropionitrile (0.13 mol) are added, whilst stirring at 70°-80° C, to a solution of 17.4 g (0.12 mol) of p-chlorothiophenol and 4.8 g of sodium hydroxide pellets in 50 ml of water. The mixture is kept at 80° C for half an hour. After cooling, it is extracted with ether and the extract is washed with water and dried. 22.5 g of 3-(p-chlorophenylthio)-propionitrile. Melting point = 53-54° C.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step Two
Quantity
4.8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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